molecular formula C9H27O3Si4 B155312 Tris(trimethylsiloxy)silane CAS No. 1873-89-8

Tris(trimethylsiloxy)silane

Cat. No. B155312
CAS RN: 1873-89-8
M. Wt: 295.65 g/mol
InChI Key: XAASNKQYFKTYTR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)silane is a silicon-based compound that is of interest in various chemical syntheses and applications due to its unique properties and reactivity. It is a part of the silane family, where silicon is bonded to other elements or groups, such as trimethylsiloxy groups in this case.

Synthesis Analysis

The synthesis of related silane compounds has been demonstrated in several studies. For instance, tris[2-(dimethylamino)phenyl]silane and -germane compounds were synthesized and characterized, showcasing the potential for creating complex silane structures with specific bonding arrangements . Another study synthesized tris(mercaptomethyl)silane, starting from tris(chloromethyl)silane, and used it for immobilization on silica surfaces . These methods highlight the versatility in synthesizing silane derivatives, which could be applied to tris(trimethylsiloxy)silane as well.

Molecular Structure Analysis

The molecular structure of silane compounds is crucial for their reactivity and properties. X-ray crystallography has been used to characterize the structure

Scientific Research Applications

Controlled Polymer Adsorption

Tris(trimethylsiloxy)silane has been used to create chemically grafted (sub)monolayers on silicon. These layers can control the adsorption of functionalized polystyrenes, with the layer thickness being tunable based on surface coverage and other factors (Stafford et al., 2001).

Biocompatible Silicone Development

Researchers have developed a biocompatible silicone that resists protein adsorption and bacterial adhesion, using a compound that includes tris(trimethylsiloxy)silane. This advancement is significant for medical devices, such as contact lenses (Lin et al., 2011).

Radical-Based Synthetic Chemistry

Tris(trimethylsilyl)silane (TTMSS) has been highlighted for its role in organic chemistry, particularly in radical-based synthetic processes. This includes functional group insertion, transformations, and preparation of complex molecules and materials (Chatgilialoglu et al., 2018).

Hydrophobic Silane Characterization

Studies have explored the physicochemical characteristics of hydrophobic silanes, including tris(trimethylsiloxy)silane, to determine their efficiency as organic compounds. This includes investigations into their chemical and electrochemical properties (Baruwa et al., 2019).

Radical Reductions and Polymerization

The reagent has been used effectively in radical reductions, hydrosilylation, and radical reactions. Its strategic role in polymerization processes, particularly photo-induced radical polymerization, has been emphasized (Chatgilialoglu & Lalevée, 2012).

Mesoporous Silicate Materials

The impact of tris(trimethylsiloxy)silane on the formation of mesoporous silicate structures has been reported. Its addition influences the spatial organization and morphology of these materials (Kondrashova et al., 2012).

Synthesis of Indoles and Oxindoles

A novel method utilizing tris(trimethylsilyl)silane for the synthesis of indoles and oxindoles under metal-free conditions has been developed. This process is notable for its functional-group tolerance and efficiency (Da Silva et al., 2015).

Hydrogel Modification

Research on the incorporation of hyaluronic acid into silicone hydrogels using tris(trimethylsiloxy)silane has shown potential for enhancing the wetting properties of contact lenses, along with reduced protein adsorption (Van Beek et al., 2008).

Safety And Hazards

Tris(trimethylsiloxy)silane is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The recommended safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Tris(trimethylsilyl)silane has been used in various radical-based transformations in water . It has also been used in the preparation of silicone modified polyurethane acrylates for textile treatment . The future directions of Tris(trimethylsiloxy)silane could involve its use in more radical-based transformations and in the synthesis of other organosilicon compounds.

properties

InChI

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASNKQYFKTYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172039
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

CAS RN

1873-89-8
Record name 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.907
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
395
Citations
AY Fadeev, TJ McCarthy - Langmuir, 1999 - ACS Publications
Chemically grafted monolayers were prepared by reaction of tris(trimethylsiloxy)chlorosilane (tris-TMSCl) with silicon wafers both in the vapor phase and in toluene solution. Denser (…
Number of citations: 124 pubs.acs.org
G Helary, V Migonney, J Belleney, L Heinrich - European polymer journal, 2000 - Elsevier
Terpolymerization of 3 methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), methacrylic acid (MA) and dimethyl octyl ammonium styrene sulfonate (DOASS) using azobis(…
Number of citations: 11 www.sciencedirect.com
YT Lai, S Ohta, K Akamatsu, S Nakao… - Journal of Chemical …, 2013 - jstage.jst.go.jp
We have successfully prepared monodisperse poly [methacryloxypropyl Tris (trimethylsiloxy) silane](poly-TRIS) microspheres by employing the Shirasu porous glass (SPG) membrane …
Number of citations: 2 www.jstage.jst.go.jp
N Kondrashova, E Saenko, I Lebedeva… - Microporous and …, 2012 - Elsevier
Reported are the influence of using various organic-silane additives: (3-aminopropyl)trimethoxysilane, (2-cyanoethyl)triethoxysilane and tris(trimethylsiloxy)silane and of hydrothermal …
Number of citations: 42 www.sciencedirect.com
X Yu, Y Xiong, C Zhou, G Li, S Ren, Z Li… - Progress in Organic …, 2020 - Elsevier
Two kinds of diols (MI and MII) and a triol (MIII) with tris(trimethylsiloxy)silyl propyl as the side chains were designed and synthesized. Then three series of silicone modified …
Number of citations: 18 www.sciencedirect.com
NB Kondrashova, II Lebedeva, EV Saenko… - Russian Journal of …, 2010 - Springer
The conditions for the formation of mesostructural silica materials (MSMs) in the ammonia-alcohol media were determined. Mesoporous silicon dioxide was synthesized by the template …
Number of citations: 3 link.springer.com
KA Kneas, W Xu, JN Demas, BA DeGraff - Applied Spectroscopy, 1997 - opg.optica.org
Oxygen quenching of [Ru(Ph2phen)3]Cl2 (Ph2phen = 4,7-diphenyl2 1,10-phenanthroline) and pyrene has been studied in a series of polymer networks of Gp-163 (a methacryloxy …
Number of citations: 59 opg.optica.org
M Nakagawa, H Kawakita… - 55th Society of Polymer …, 2006 - meiji.elsevierpure.com
3-methaciyloxypropyl tris (trimethylsiloxy) silane (SiMA) and methacryloxypropylhepta cyclopentyl-T8-silsesquioxane (MAPOSS) were copolymerized with free radical polymerization …
Number of citations: 2 meiji.elsevierpure.com
M Van Beek, A Weeks, L Jones… - Journal of Biomaterials …, 2008 - Taylor & Francis
The physical immobilization of hyaluronic acid (HA) as a wetting agent in contact lens applications was investigated using model silicone hydrogels prepared by co-polymerizing …
Number of citations: 85 www.tandfonline.com
J Wang, X Li - Journal of applied polymer science, 2010 - Wiley Online Library
In the current work, interpenetrating polymer network (IPN) silicone hydrogels are prepared by UV‐initiated polymerization of acrylate monomers including siloxane macromer, …
Number of citations: 47 onlinelibrary.wiley.com

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